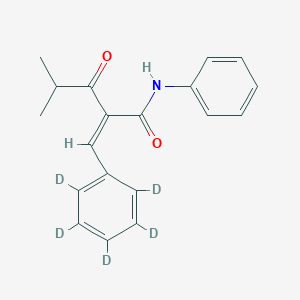

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide

Overview

Description

Preparation Methods

The synthesis of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves several steps. The primary synthetic route includes the deuteration of Atorvastatin intermediates. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide has several scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

Biology: Employed in the study of metabolic pathways and enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects as a deuterated drug intermediate.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide involves its role as a deuterated intermediate of deuterated Atorvastatin. It acts as a selective, competitive inhibitor of HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the body .

Comparison with Similar Compounds

N-4-Phenyl alpha-Benzylidene-d5 Isobutyrylacetamide is unique due to its deuterated nature, which provides enhanced stability and metabolic properties compared to non-deuterated analogs. Similar compounds include:

Deuterated Atorvastatin: A direct analog with similar inhibitory effects on HMG-CoA reductase.

Non-deuterated Atorvastatin: The non-deuterated version of the compound with slightly different metabolic properties.

Other HMG-CoA Reductase Inhibitors: Such as Simvastatin and Lovastatin, which also inhibit the same enzyme but lack the deuterated modifications.

Biological Activity

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₉H₁₄D₅NO₂

- Molecular Weight : 298.39 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 519.44 °C at 760 mmHg

- Flash Point : 188.67 °C

N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide's biological activity is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound is believed to exert its effects through the following mechanisms:

- Antioxidant Activity : Similar compounds have shown the ability to reduce oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like melanin production through tyrosinase inhibition.

- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide may induce apoptosis in certain cancer cell lines.

Antioxidant Properties

Research indicates that compounds structurally related to N-4-Phenyl α-Benzylidene-d5 Isobutyrylacetamide exhibit significant antioxidant properties. For instance, studies have shown that similar benzylidene derivatives can protect against hepatotoxicity induced by chemical agents like thioacetamide (TAA) by reducing lipid peroxidation and enhancing glutathione levels in liver tissues .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin. Analogous compounds have been reported to inhibit tyrosinase activity effectively, which could be beneficial in treating hyperpigmentation disorders. In vitro studies demonstrated that certain derivatives significantly reduced intracellular tyrosinase activity in B16F10 murine melanoma cells .

Case Studies and Research Findings

- Hepatoprotective Effects :

- Anti-Melanogenic Activity :

- Cytotoxicity Studies :

Summary Table of Biological Activities

Properties

IUPAC Name |

(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13-/i3D,5D,6D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-GWERVYABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C(=O)C(C)C)\C(=O)NC2=CC=CC=C2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.